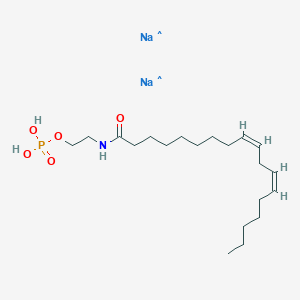

phospho-Linoleoyl Ethanolamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phospho-Linoleoyl Ethanolamide (phospho-LEA) is a compound with the molecular formula C20H38NNa2O5P . It is a type of N-acylethanolamine (NAE), which are naturally occurring body lipids involved in many physiological and metabolic processes . Phospho-LEA and other NAEs like linoleoyl ethanolamide (LEA) and oleoyl ethanolamide (OEA) exhibit endocannabinoid-like activity .

Molecular Structure Analysis

Phospho-LEA has a molecular weight of 449.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 18 . The exact mass and monoisotopic mass of phospho-LEA are both 449.22829887 g/mol .

Physical And Chemical Properties Analysis

Phospho-LEA has a topological polar surface area of 95.9 Ų . It has a heavy atom count of 29 . The compound has a formal charge of 0 and a complexity of 459 .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities : Linoleoyl ethanolamide, a related compound, has been synthesized effectively, enabling further research into its biological and nutritional functions. This synthesis is significant because commercial linoleoyl ethanolamide is expensive, and the method allows for large-scale production. The biological activities of linoleoyl ethanolamide in cells and tissues are diverse and significant, pointing to its potential use in various applications (Wang et al., 2013).

Anti-inflammatory Effects : Linoleoyl ethanolamide has demonstrated anti-inflammatory effects. For instance, it was found to reduce inflammation in macrophages and ameliorate contact dermatitis in mice. This suggests potential therapeutic applications for skin care and treatment of dermatitis (Ishida et al., 2013).

Involvement in Ocular Physiology : Linoleoyl ethanolamide is part of a group of biologically active derivatives of fatty acids found in the rabbit cornea. These compounds, including linoleoyl ethanolamide, exhibit physiological actions such as involvement in ocular hypotension, smooth muscle contraction, and inflammatory pain. This points to their potential significance in eye health and disease (Urquhart et al., 2015).

Analytical Methodologies : Analytical methods have been developed for quantifying linoleoyl ethanolamide and other related ethanolamides in human plasma, highlighting its relevance in biochemical and pharmacological studies. Such methods are crucial for understanding the physiological roles of these compounds (Palandra et al., 2009).

Metabolic Significance in Athletic Performance : In a genome-wide association study with high-resolution metabolomics profiling in elite athletes, linoleoyl ethanolamide was identified as a genetically influenced metabolite associated with athletic performance. This indicates its potential role in physical performance and endurance (Al-Khelaifi et al., 2019).

Direcciones Futuras

The use of NAEs like phospho-LEA in the formation of nanoparticles for targeted drug delivery is a promising area of research . These nanoparticles could potentially be used in the treatment, patient management, and improvement of quality of life in conditions such as arthritis, epilepsy, and cancer . Future directions should envision capturing the diversity of the endocannabinoid system and exploiting pharmacological options beyond the classical suspects .

Propiedades

InChI |

InChI=1S/C20H38NO5P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25;;/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)(H2,23,24,25);;/b7-6-,10-9-;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQCOAVPHQCYQI-JFHYDWJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCOP(=O)(O)O.[Na].[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCOP(=O)(O)O.[Na].[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38NNa2O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phospho-Linoleoyl Ethanolamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)

![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)

![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)